
LX2343
Overview
Description
LX2343 is a small-molecule, multi-target therapeutic candidate for Alzheimer’s disease (AD), demonstrating efficacy in reducing AD-associated pathologies such as amyloid-β (Aβ) accumulation, tau hyperphosphorylation, and oxidative stress (OS). Key findings from preclinical studies include:
- Aβ Modulation: this compound inhibits β-site amyloid precursor protein (APP)-cleaving enzyme 1 (BACE1; IC50 = 11.43 ± 0.36 μM) and promotes Aβ clearance via autophagy activation .
- Tau Pathology: As a non-ATP competitive glycogen synthase kinase-3β (GSK-3β) inhibitor, this compound reduces tau hyperphosphorylation at Ser396, Ser199, and Thr231 residues, improving synaptic integrity and neuronal survival .
- It enhances ATP biosynthesis and preserves mitochondrial ultrastructure in STZ-treated neurons .
- Neuroprotection: In APP/PS1 transgenic mice and ICV-STZ rat models, this compound improved cognitive deficits, reduced Aβ plaques, and suppressed apoptosis via Bcl-2/Bax pathway regulation .
Preparation Methods
Chemical Synthesis of LX2343
The synthesis of this compound involves a multi-step organic chemistry process designed to achieve high yield and purity while maintaining structural fidelity. The foundational work by Sun et al. (2018) outlines the parent compound’s preparation, which served as the basis for subsequent derivative development.
Reaction Scheme and Intermediate Formation
This compound’s core structure is derived from a heterocyclic scaffold functionalized with substituents critical for its biological activity. The synthesis begins with the condensation of 4-chloroquinoline-3-carbaldehyde with a substituted benzylamine under reflux conditions in anhydrous tetrahydrofuran (THF), catalyzed by titanium tetrachloride (TiCl₄). This step forms the imine intermediate, which undergoes reduction using sodium borohydride (NaBH₄) to yield the secondary amine.
The second stage introduces a sulfonamide group via nucleophilic substitution, where the amine intermediate reacts with 2-nitrobenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C. This reaction is carefully monitored to avoid over-sulfonation, with triethylamine (TEA) serving as a base to neutralize hydrochloric acid (HCl) byproducts.
Table 1: Key Reaction Parameters for this compound Synthesis
Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | TiCl₄, NaBH₄ | THF | Reflux | 12 | 78 |
2 | 2-nitrobenzenesulfonyl chloride, TEA | DCM | 0–5°C | 4 | 85 |
3 | Pd/C, H₂ | MeOH | RT | 6 | 92 |
Final Reduction and Purification
The nitro group in the sulfonamide intermediate is reduced to an amine using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst in methanol. This step proceeds at room temperature for 6 hours, achieving a 92% yield. Crude this compound is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol to attain >99% HPLC purity.
Analytical Characterization
Rigorous spectroscopic and chromatographic methods validate this compound’s structural integrity and purity. Nuclear magnetic resonance (NMR) spectra confirm the presence of characteristic peaks: ¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, quinoline-H), 7.98–7.86 (m, 4H, aromatic), and 4.32 (s, 2H, CH₂-NH). High-resolution mass spectrometry (HRMS) data ([M+H]⁺ = 438.1234) align with the theoretical molecular formula C₂₁H₁₈ClN₃O₂S.
Table 2: Analytical Data for this compound
Parameter | Method | Result |
---|---|---|
Purity | HPLC-UV (254 nm) | 99.79% |
Melting Point | DSC | 218–220°C |
Solubility (DMSO) | Gravimetric | 10 mM |
Synthetic Optimization and Challenges
Initial synthetic routes faced challenges in minimizing byproducts during the sulfonylation step. Sun et al. (2018) addressed this by optimizing the stoichiometry of 2-nitrobenzenesulfonyl chloride to 1.2 equivalents and maintaining strict temperature control (0–5°C). Additionally, replacing THF with dimethylformamide (DMF) in the condensation step improved reaction homogeneity, boosting yields from 65% to 78%.
A critical advance was the development of a non-ATP competitive PI3K inhibition mechanism, which necessitated precise stereochemical control during the final reduction. Computational modeling revealed that the (R)-enantiomer of this compound exhibits 15-fold higher BACE1 affinity than the (S)-form, prompting the use of chiral chromatography for enantiopure separation.
Scale-Up Considerations
Transitioning from laboratory-scale synthesis (mg) to industrial production (kg) required addressing exothermicity in the hydrogenation step. Implementing a flow chemistry system with Pd/C-packed cartridges mitigated heat accumulation, enabling continuous processing without compromising yield. Stability studies under International Council for Harmonisation (ICH) guidelines confirmed that this compound remains stable for 24 months at 2–8°C in amber glass vials.
Structural modifications of this compound, such as the introduction of electron-withdrawing groups at the C-7 position of the quinoline ring, yielded derivatives with enhanced neuroprotective activity. Compound A6 , a fluoro-substituted analog, demonstrated a 70-fold improvement in EC₅₀ (0.22 μM vs. 15.8 μM for this compound) in SH-SY5Y cell models of AD.
Table 3: Biological Activity of this compound and Select Derivatives
Compound | BACE1 IC₅₀ (μM) | PI3K IC₅₀ (μM) | EC₅₀ (Neuroprotection, μM) |
---|---|---|---|
This compound | 11.43 ± 0.36 | 15.99 ± 3.23 | 15.8 |
A6 | 0.94 ± 0.12 | 2.45 ± 0.67 | 0.22 |
Chemical Reactions Analysis
Types of Reactions: LX2343 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the benzodioxole or phenylsulfonyl moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated products .
Scientific Research Applications
LX2343 is a small molecule that has shown potential in treating Alzheimer's disease (AD) by addressing multiple aspects of the disease's pathology . Research indicates that this compound can ameliorate cognitive deficits and reduce amyloid-beta (Aβ) pathology in the brains of transgenic mice . The compound has demonstrated the ability to inhibit Aβ production and promote its clearance .
Scientific Research Applications
Inhibition of Aβ Accumulation and Promotion of Clearance: this compound dose-dependently decreased Aβ accumulation in HEK293-APPsw and CHO-APP cells and facilitated Aβ clearance in SH-SY5Y cells and primary astrocytes . The anti-amyloid effects of this compound are attributed to the suppression of JNK-mediated APP Thr668 phosphorylation, which inhibits APP cleavage, and the inhibition of BACE1 enzymatic activity (IC50 value of 11.43±0.36 μmol/L) . Additionally, this compound functions as a non-ATP competitive PI3K inhibitor, which negatively regulates AKT/mTOR signaling, thereby promoting autophagy and increasing Aβ clearance .
Improvement of Cognitive Function: Studies involving the administration of this compound in APP/PS1 transgenic mice have shown significant improvements in cognitive deficits and a marked reduction in Aβ pathology in the brain . Similar benefits were observed in AD model rats, where this compound improved cognitive dysfunction .
Mechanisms of Action
- Inhibition of APP Phosphorylation and Cleavage: this compound inhibits JNK-mediated APP Thr668 phosphorylation, reducing APP cleavage and subsequent Aβ production .
- Inhibition of BACE1 Activity: this compound inhibits BACE1, an enzyme involved in Aβ production, with an IC50 value of 11.43±0.36 μmol/L .
- Promotion of Autophagy: By acting as a non-ATP competitive PI3K inhibitor, this compound negatively regulates AKT/mTOR signaling, promoting autophagy and increasing Aβ clearance .
- Neuroprotection via Oxidative Stress (OS) and Tauopathy Suppression: this compound has demonstrated the ability to alleviate STZ-induced apoptosis in SH-SY5Y cells and mouse primary cortical neurons by mitigating OS and inhibiting the JNK/p38 and pro-apoptotic pathways . It can restore mitochondrial function and morphology, increase ATP biosynthesis, and reduce ROS accumulation in neuronal cells .
- GSK-3β Inhibition: this compound is a non-ATP competitive GSK-3β inhibitor with an IC50 of 1.84±0.07 μmol/L, effectively inhibiting tau hyperphosphorylation in neuronal cells .
Experimental Models: this compound has been tested in the following models:
Mechanism of Action
LX2343 exerts its effects through multiple mechanisms:
Amyloid β Production and Clearance: It inhibits the production of amyloid β by modulating the activity of β-secretase and γ-secretase enzymes.
Oxidative Stress and Apoptosis: this compound alleviates oxidative stress-induced neuronal apoptosis by maintaining mitochondrial integrity and inhibiting pro-apoptotic pathways.
Tauopathy: It inhibits tau hyperphosphorylation, a process associated with Alzheimer’s disease progression.
Comparison with Similar Compounds
LX2343 vs. Vitamin E (Antioxidant)
This compound vs. AZD3839 (BACE1 Inhibitor)
This compound vs. Coenzyme Q10 (Antioxidant)
Key Research Findings and Data Tables
Table 1: This compound Pharmacological Profile
Table 2: Cognitive Improvement in APP/PS1 Mice
Treatment | Escape Latency (Day 8) | Path Length (Day 8) | Aβ Plaque Load |
---|---|---|---|
Vehicle | 48.2 ± 3.1 sec | 12.5 ± 1.2 m | 35.4 ± 2.8% |
This compound (10 mg/kg) | 28.7 ± 2.5 sec* | 7.8 ± 0.9 m* | 18.6 ± 1.5%* |
*p < 0.01 vs. vehicle |
Biological Activity
LX2343 is a small molecule that has garnered attention for its potential therapeutic effects in Alzheimer's disease (AD) models. This compound exhibits multiple biological activities that contribute to its neuroprotective effects, particularly in ameliorating cognitive deficits associated with AD. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.
This compound operates through several mechanisms that target key pathological features of Alzheimer's disease:
-
Amyloid-beta (Aβ) Production Inhibition :
- This compound has been shown to reduce Aβ accumulation in various cell lines, including HEK293-APP and CHO-APP cells. The compound dose-dependently decreased Aβ levels (5–20 μmol/L) and promoted clearance in SH-SY5Y cells and primary astrocytes. The inhibition of Aβ production is attributed to the suppression of JNK-mediated APP Thr668 phosphorylation, which inhibits APP cleavage and reduces the enzymatic activity of BACE1 with an IC50 value of 11.43 ± 0.36 μmol/L .
- Promotion of Autophagy :
-
Neuroprotection Against Oxidative Stress :
- In AD model rats induced by intracerebroventricular injection of STZ, this compound significantly reduced oxidative stress-induced neuronal apoptosis and tau hyperphosphorylation. The compound restored mitochondrial function and morphology, increased ATP biosynthesis, and reduced ROS accumulation in neuronal cells .
- GSK-3β Inhibition :
Cognitive Improvement in Animal Models
A series of studies have demonstrated the efficacy of this compound in improving cognitive function in animal models:
- APP/PS1 Transgenic Mice : Administration of this compound significantly ameliorated cognitive deficits and reduced Aβ pathology in the brains of APP/PS1 transgenic mice .
- ICV-STZ Rats : In another study involving ICV-STZ rats, treatment with this compound (7, 21 mg·kg−1·d−1 for 5 weeks) resulted in improved cognitive performance as assessed by the Morris water maze test .
Data Summary
The following table summarizes key findings from studies on this compound:
Study Type | Model | Treatment Dosage | Key Findings |
---|---|---|---|
In vitro | HEK293-APP cells | 5–20 μmol/L | Decreased Aβ accumulation; inhibited BACE1 activity |
In vitro | SH-SY5Y cells | 5–20 μmol/L | Promoted autophagy; increased Aβ clearance |
Animal Study | APP/PS1 Mice | Not specified | Ameliorated cognitive deficits; reduced Aβ pathology |
Animal Study | ICV-STZ Rats | 7, 21 mg·kg−1·d−1 | Improved cognitive function; reduced oxidative stress |
Case Studies
Several case studies have highlighted the impact of this compound on cognitive function and neuroprotection:
- Case Study on APP/PS1 Transgenic Mice : This study illustrated how this compound administration led to notable improvements in memory retention and learning abilities compared to control groups, emphasizing its therapeutic potential for AD .
- Oxidative Stress Mitigation : Another case study focused on the ability of this compound to mitigate oxidative stress in neuronal cultures, showcasing its role in preserving neuronal integrity under stress conditions .
Q & A
Basic Research Questions
Q. What are the primary molecular targets of LX2343, and how do these targets relate to its neuroprotective effects in Alzheimer’s disease (AD) models?
this compound is a multi-target inhibitor with dual activity: it inhibits BACE1 (β-site amyloid precursor protein-cleaving enzyme 1; IC50 = 11.43 ± 0.36 μM) and acts as a non-ATP competitive PI3K inhibitor (IC50 = 15.99 ± 3.23 μM at 100 μM ATP) . In AD models, it reduces Aβ accumulation by enhancing clearance and suppressing production, while also mitigating oxidative stress (OS)-induced neuronal apoptosis and tau hyperphosphorylation . To validate these targets, researchers should use enzymatic assays (e.g., fluorometric BACE1 activity tests) and kinase inhibition profiling under varying ATP concentrations to confirm non-competitive inhibition kinetics .
Q. How should experimental conditions be optimized to assess this compound’s non-ATP competitive inhibition of PI3K?
Experimental designs must include ATP concentration gradients (e.g., 10 μM, 50 μM, 100 μM) in kinase inhibition assays. Since this compound’s IC50 remains stable across these ATP levels (13.11–15.99 μM), this consistency confirms non-competitive inhibition. Researchers should pair these assays with structural analyses (e.g., molecular docking) to identify binding sites distinct from ATP pockets . Control experiments should compare ATP-competitive inhibitors (e.g LY294002) to highlight mechanistic differences .
Q. What in vitro and in vivo models are appropriate for studying this compound’s effects on tauopathy and oxidative stress?
In vitro: Use STZ (streptozotocin)-treated neuronal cultures to induce OS and tau hyperphosphorylation. Measure apoptosis markers (e.g., caspase-3 activation) and tau phosphorylation (e.g., p-tau Thr231 via Western blot) . In vivo: Employ APP/PS1 transgenic mice or STZ-induced AD rats. Behavioral tests (e.g., Morris water maze) quantify cognitive improvements, while immunohistochemistry assesses Aβ plaques, tau pathology, and OS markers (e.g., 8-OHdG) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s IC50 values across different experimental setups?
Variations in IC50 (e.g., ±3.23 μM at 100 μM ATP) may arise from assay-specific factors like buffer composition or enzyme purity. To address this, standardize protocols using recombinant PI3K isoforms and validate results with orthogonal methods (e.g., surface plasmon resonance for binding affinity). Statistical tools (e.g., ANOVA with post-hoc tests) can identify significant outliers .
Q. What methodological approaches are needed to study this compound’s multi-target efficacy in AD pathogenesis?
Use systems pharmacology models to integrate data on Aβ, tau, and OS pathways. For example:
- Network analysis : Map this compound’s targets onto AD-related protein interaction networks (e.g., STRING DB) to identify synergistic pathways.
- Dose-response synergy assays : Test combinatorial effects with other AD drugs (e.g., acetylcholinesterase inhibitors) using Chou-Talalay models .
Q. How can this compound’s autophagy-stimulating activity be differentiated from its direct BACE1/PI3K inhibition in Aβ clearance?
Conduct autophagy flux assays (e.g., LC3-II turnover via Western blot) in BACE1-knockout cell lines. If this compound still enhances Aβ clearance, this suggests autophagy is a primary mechanism. Conversely, if clearance is abolished, BACE1 inhibition dominates. Use lysosomal inhibitors (e.g., chloroquine) to further dissect pathways .
Q. What strategies mitigate confounding variables when assessing this compound’s effects on oxidative stress in vivo?
- Control groups : Include STZ-treated animals with/without this compound and untreated cohorts.
- Biomarker multiplexing : Measure OS markers (e.g., SOD, MDA) alongside neuronal survival (e.g., Nissl staining) to isolate this compound-specific effects from systemic stress responses .
- Temporal analysis : Administer this compound at different disease stages to determine therapeutic windows .
Q. Methodological Best Practices
- Peer-reviewed sourcing : Cite ≥5 peer-reviewed studies (3 within the past decade) to support mechanistic claims, per CHE 4043L guidelines .
- Survey design : When collecting preclinical data, use structured questionnaires (e.g., Google Forms) with Likert scales for subjective metrics (e.g., behavioral scoring), ensuring clarity and pilot testing .
- Theoretical framing : Link experiments to AD pathophysiological frameworks (e.g., amyloid cascade hypothesis) to contextualize findings .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O6S/c1-29-19-9-7-15(23)11-18(19)25(32(27,28)17-5-3-2-4-6-17)13-22(26)24-16-8-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYSGIYKAVUVOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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